(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one

Antibacterial drug development Chiral pharmacology Oxazolidinone antibiotics

Developing oxazolidinone antibacterials? Racemic or (S)-configured intermediates compromise stereochemical integrity and antibacterial potency. (5R)-5-(Chloromethyl)-1,3-oxazolidin-2-one (CAS 169048-79-7) provides the defined (R)-stereochemistry essential for linezolid-class API synthesis. • Enantiopure (R)-configuration ensures pharmacologically active final drug substance; (S)-isomer exhibits negligible potency. • 98% (GC) purity with batch-specific CoA (NMR, HPLC, GC) supports regulatory documentation. • Crystalline solid (mp 75-77°C) enables accurate weighing and ambient storage; UN2811 Class 6.1 PG III - standard hazmat shipping applies.

Molecular Formula C4H6ClNO2
Molecular Weight 135.55 g/mol
CAS No. 169048-79-7
Cat. No. B179711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one
CAS169048-79-7
Molecular FormulaC4H6ClNO2
Molecular Weight135.55 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)CCl
InChIInChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1
InChIKeyFNOZCEQRXKPZEZ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-5-(Chloromethyl)-1,3-oxazolidin-2-one: Chiral Intermediate


(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one (CAS 169048-79-7) is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing nitrogen and oxygen at the 1- and 3-positions, with a chloromethyl substituent at the stereogenic C5 carbon bearing (R)-configuration . The compound exhibits a molecular formula of C4H6ClNO2, a molecular weight of approximately 135.55 g/mol, and exists as a white to off-white crystalline solid at room temperature with a reported melting point range of 74–77 °C and density of approximately 1.3 g/cm³ . This compound serves as a versatile chiral building block in asymmetric synthesis and as a key intermediate in the manufacture of oxazolidinone-class antibacterial agents, including linezolid (Zyvox®) [1].

R
Chiral building block (R)-configuration at C5 supports stereochemical-control study fit for oxazolidinone scaffold construction
Cl
Functional handle Chloromethyl group enables direct nucleophilic displacement for aminomethyl pharmacophore installation
S
Solid intermediate Crystalline form supports accurate weighing and quality control in synthesis workflow

(5R)-5-(Chloromethyl)-1,3-oxazolidin-2-one: Substitution Limits


The oxazolidinone scaffold encompasses multiple commercially available analogs including racemic 5-(chloromethyl)-2-oxazolidinone (CAS 22625-57-6), (5S)-5-(chloromethyl)-1,3-oxazolidin-2-one (CAS 169048-83-3), and 5-(hydroxymethyl)-2-oxazolidinone derivatives . However, substitution among these in-class compounds is not scientifically permissible for several documented reasons. First, the absolute stereochemistry at the C5 position is pharmacologically deterministic: in oxazolidinone antibacterial agents, the (5R)-configuration is essential for potent antimicrobial activity, whereas the (5S)-isomer exhibits markedly reduced or negligible potency . Second, the chloromethyl functionality provides a specific reactivity profile that cannot be replicated by hydroxymethyl or aminomethyl congeners, enabling distinct downstream synthetic transformations such as nucleophilic displacement with potassium phthalimide to generate the aminomethyl pharmacophore [1]. Third, racemic mixtures introduce undefined stereochemical composition that compromises both regulatory compliance in pharmaceutical manufacturing and the predictability of subsequent asymmetric transformations. The quantitative evidence below substantiates why (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one is the requisite stereoisomer for applications where stereochemical integrity directly governs downstream product quality.

!
(5S)-enantiomer (CAS 169048-83-3)
Stereochemistry-dependent activity may not transfer; (5S)-configuration is reported with reduced antibacterial target engagement
!
Racemic mixture (CAS 22625-57-6)
Undefined stereochemical composition may compromise downstream enantiomeric purity and regulatory documentation
!
Hydroxymethyl analogs (CAS 169048-80-0)
Different reactivity profile may require additional activation steps; reported chloromethyl route avoids cryogenic n-BuLi conditions

(5R)-5-(Chloromethyl)-1,3-oxazolidin-2-one: Evidence vs. Analogs


Stereochemical Potency: (5R) vs. (5S) Configuration

In the oxazolidinone class of antibacterial agents, the absolute stereochemistry at the C5 position is a critical determinant of antimicrobial activity. The (5R)-isomer has been directly compared to the (5S)-isomer and demonstrated consistently higher antibacterial potency . This stereochemical requirement stems from the chiral recognition at the bacterial 50S ribosomal subunit target, where only the (R)-configured oxazolidinone ring achieves productive binding geometry . Consequently, the (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one is the exclusively specified chiral intermediate in validated synthetic routes to linezolid and related clinical candidates [1][2].

Stereochemical Potency
Reported
(5R)-isomer: higher activity vs (5S)-isomer: reduced activity
Enantiomer-attribution review context
(R)-configuration required for ribosomal target binding geometry
Antibacterial drug development Chiral pharmacology Oxazolidinone antibiotics

Chloromethyl vs. Hydroxymethyl Synthetic Utility

In the commercial manufacturing of linezolid, the (5R)-5-(chloromethyl)-substituted oxazolidinone intermediate provides a more convergent synthetic route compared to alternative (5R)-5-(hydroxymethyl)-2-oxazolidinone (CAS 169048-80-0) intermediates. The chloromethyl group enables direct nucleophilic displacement with potassium phthalimide to install the aminomethyl functionality required for the final drug substance, avoiding the additional activation step required for hydroxymethyl intermediates [1]. The patented process from Symed Labs explicitly specifies (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone as the key intermediate, followed by phthalimide displacement and hydrazine cleavage to yield the (S)-aminomethyl pharmacophore [1]. This route contrasts with earlier processes that required low-temperature n-butyllithium chemistry on hydroxymethyl intermediates, which suffered from low yields and operational hazards [2].

Synthetic Route Utility
Reported
Chloromethyl: direct displacement vs Hydroxymethyl: requires n-BuLi activation
Process chemistry selection context
Chloromethyl route avoids cryogenic conditions; reported at scale
Process chemistry API manufacturing Oxazolidinone synthesis

Melting Point as Quality Indicator

The (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one exhibits a well-defined melting point range of 75–77 °C (or 74–76 °C depending on the source), existing as a white to off-white crystalline solid at ambient temperature . This physical state contrasts with alternative oxazolidinone intermediates that may be oils or low-melting solids at room temperature. The crystalline nature and sharp melting point of this compound facilitate both accurate purity assessment via differential scanning calorimetry (DSC) and convenient handling during weighing and transfer operations. In comparative procurement contexts, solid intermediates with defined melting points offer superior stability during storage and transportation relative to liquid or hygroscopic analogs, reducing the risk of degradation prior to use.

Physical Form
Context-dependent
mp 75–77 °C, crystalline solid
Solid-state handling context
Supports QC via melting point; source review recommended
Quality control Material characterization Solid-state properties

GC Purity Specification Benchmark

Commercially available (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one (CAS 169048-79-7) is routinely supplied with a minimum purity specification of 98% as determined by gas chromatography (GC) . This purity benchmark is directly comparable to the 95% specification commonly offered for the (5S)-enantiomer (CAS 169048-83-3) and the racemic mixture (CAS 22625-57-6, 98% specification) . The 98% (GC) specification ensures that the (5R)-configured material meets the purity threshold required for pharmaceutical intermediate applications where impurities must be strictly controlled. The availability of batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data provides documented traceability for regulatory submissions .

Purity Specification
Context-dependent
98% (GC)
Specification review context
Batch-specific CoA documentation available
Chemical purity Quality assurance Synthetic intermediate procurement

Oxazolidinone Antibiotic Synthesis Intermediate

The oxazolidinone class of antibacterial agents represents a novel synthetic antimicrobial class with potent activity against multiply-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [1]. (5R)-5-(Chloromethyl)-1,3-oxazolidin-2-one serves as the foundational chiral scaffold from which 3-aryl-substituted derivatives are constructed en route to clinical candidates [1][2]. The linezolid synthesis patent explicitly describes the reaction of (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone with potassium phthalimide as the critical step for installing the aminomethyl functionality required for antibacterial activity [2]. This specific intermediate is not replaceable by non-halogenated oxazolidinones or by oxazolidinones lacking the 3-aryl substitution pattern, as the chloromethyl group provides the synthetic handle for subsequent amine installation.

Chiral Scaffold Role
Class-level inference
Core for 3-aryl-5-aminomethyl oxazolidinone synthesis
Synthetic intermediate context
Supports oxazolidinone-class antibacterial research
Antibiotic resistance Gram-positive infections Pharmaceutical intermediates

(5R)-5-(Chloromethyl)-1,3-oxazolidin-2-one: Key Applications


Linezolid API Manufacturing Intermediate

(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one is a validated key intermediate in patented manufacturing processes for linezolid, the first-in-class oxazolidinone antibacterial agent approved for treating serious Gram-positive infections including MRSA and VRE [1]. The compound is reacted with 3-fluoro-4-morpholinyl aniline and R-epichlorohydrin-derived intermediates, followed by carbonylation to yield (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, which then undergoes phthalimide displacement to install the aminomethyl pharmacophore [2]. This application scenario leverages the compound's defined (R)-stereochemistry, which is essential for the antibacterial activity of the final drug substance, and its chloromethyl functionality, which provides the requisite synthetic handle for amine installation [2].

Chiral Auxiliary for Asymmetric Synthesis

As an enantiopure oxazolidinone derivative, (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one serves as a chiral building block for constructing more complex stereochemically defined molecules [1]. The oxazolidinone core is a well-established scaffold in Evans auxiliary chemistry for asymmetric alkylation, aldol, and Diels-Alder reactions. The chloromethyl substituent at the C5 position provides an orthogonal reactive site for further functionalization via nucleophilic substitution with amines, thiols, alkoxides, and carbon nucleophiles, enabling modular construction of diverse chiral libraries. This scenario is supported by the compound's high commercial purity specification (98% GC) and crystalline solid form, which facilitate accurate stoichiometric use in asymmetric transformations.

Oxazolidinone Scaffold Derivatization for SAR

In antibacterial drug discovery programs, (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one provides a versatile core for generating focused libraries of 3-substituted-5-functionalized oxazolidinones for structure-activity relationship (SAR) investigations [1]. The chloromethyl group at the C5 position can be displaced with diverse nucleophiles (amines, azides, thiols) to generate 5-aminomethyl, 5-azidomethyl, and 5-thiomethyl derivatives, while the N3 position can be independently functionalized with aryl or heteroaryl groups. The (5R)-configuration is maintained throughout these transformations, ensuring that SAR data are generated on the stereochemically relevant scaffold that mirrors the pharmacologically active clinical candidates. This scenario is directly supported by the compound's established role as an intermediate in linezolid synthesis, validating its suitability for generating derivatives with antibacterial activity.

Scalable Process Development with Solid Intermediate

The well-characterized physical properties of (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one—specifically its melting point of 75–77 °C, density of ~1.3 g/cm³, and crystalline solid form at ambient temperature—make it an ideal substrate for developing and validating scalable synthetic processes [1][2]. Unlike liquid or hygroscopic intermediates that require specialized handling equipment and present challenges in accurate mass transfer, this compound can be accurately weighed, transferred, and stored using standard laboratory and pilot-plant equipment. The melting point provides a rapid, non-destructive quality control checkpoint to verify material identity and purity before initiating large-scale reactions, reducing the risk of batch failures due to compromised starting material quality.

Application
Selection Property
Validation Focus
Oxazolidinone antibacterial synthesis research
Stereochemical identity and chloromethyl reactivity
(R)-configuration and ee verification
Asymmetric synthesis building block
Enantiopure oxazolidinone scaffold
Chiral derivatization scope and stereochemical fidelity
Oxazolidinone SAR investigations
Chloromethyl displacement versatility
Nucleophilic substitution scope with diverse nucleophiles
Process chemistry development
Crystalline solid with defined melting point
Melting point and purity as QC checkpoints
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